molecular formula C14H13NO2Se B146583 2-(Methylseleninyl)benzanilide CAS No. 126543-39-3

2-(Methylseleninyl)benzanilide

Cat. No. B146583
M. Wt: 306.2 g/mol
InChI Key: FYLHBMBOIMQLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylseleninyl)benzanilide is a chemical compound that has been studied for its potential therapeutic applications. It is a selenium-containing compound that belongs to the class of anilides. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-(Methylseleninyl)benzanilide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

2-(Methylseleninyl)benzanilide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to scavenge free radicals and protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Methylseleninyl)benzanilide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. High doses of the compound have been shown to be toxic to cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(Methylseleninyl)benzanilide. One area of research is the development of new drugs based on this compound. The anticancer, anti-inflammatory, and antioxidant properties of the compound make it a promising candidate for drug development. Another area of research is the study of the mechanism of action of the compound. Understanding how the compound exerts its effects on cells may lead to the development of more effective drugs. Additionally, the compound could be studied for its potential use in other fields such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

2-(Methylseleninyl)benzanilide can be synthesized by reacting 2-bromoaniline with methyl phenyl selenide in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or tetrahydrofuran and is carried out under an inert atmosphere. The final product is obtained by purification using column chromatography.

Scientific Research Applications

2-(Methylseleninyl)benzanilide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and oxidative stress. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.

properties

CAS RN

126543-39-3

Product Name

2-(Methylseleninyl)benzanilide

Molecular Formula

C14H13NO2Se

Molecular Weight

306.2 g/mol

IUPAC Name

2-methylseleninyl-N-phenylbenzamide

InChI

InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

FYLHBMBOIMQLJO-UHFFFAOYSA-N

SMILES

C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Other CAS RN

126543-39-3

synonyms

2-(methylseleninyl)benzanilide
2-MSBA

Origin of Product

United States

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